[4-(Hydroxyamino)phenyl](phenyl)methanone
Description
Contextualizing the Hydroxyamino Motif in Modern Chemical Sciences
The hydroxyamino motif (-NHOH) is a crucial functional group in contemporary chemical sciences, particularly in the fields of medicinal chemistry and materials science. Hydroxylamines are recognized for their versatile reactivity and are found in a range of biologically active compounds. They can act as building blocks for the synthesis of more complex nitrogen-containing molecules. The presence of this motif can influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a point of interest for drug discovery and development.
Origins and Evolution of Research on 4-(Hydroxyamino)phenylmethanone
Direct research specifically focused on 4-(Hydroxyamino)phenylmethanone is not extensively documented. However, the study of its isomer, N-Benzoyl-N-phenylhydroxylamine, offers a historical context for the potential research trajectory of such compounds. N-Benzoyl-N-phenylhydroxylamine is primarily known for its applications in analytical chemistry as a reagent for the detection and quantification of various metal ions. chemimpex.com Its stability and reactivity have made it a valuable tool in environmental analysis and quality control. chemimpex.com Research into this class of compounds has evolved from fundamental synthesis and characterization to exploring their utility in more specialized applications, including as stabilizers in polymer formulations. chemimpex.com
Philosophical Underpinnings of Chemical Biology Investigations with 4-(Hydroxyamino)phenylmethanone
The philosophical basis for investigating a molecule like 4-(Hydroxyamino)phenylmethanone in a chemical biology context lies in the desire to understand and manipulate biological systems at the molecular level. The introduction of a specific chemical entity into a biological system can serve as a probe to elucidate metabolic pathways, enzyme function, or cellular signaling cascades. While direct chemical biology studies on 4-(Hydroxyamino)phenylmethanone are scarce, the broader class of N-arylhydroxylamines is of interest due to their potential to interact with biological macromolecules. nih.gov The overarching goal of such investigations is to bridge the gap between chemistry and biology, using synthetic molecules to answer fundamental biological questions.
Overview of Advanced Methodological Paradigms Utilized in Studying 4-(Hydroxyamino)phenylmethanone
The study of 4-(Hydroxyamino)phenylmethanone and its isomers necessitates the use of advanced analytical techniques to elucidate their structure, purity, and behavior. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and quantification of hydroxylamine (B1172632) derivatives. oup.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are indispensable for structural confirmation. rsc.org For solid-state characterization, X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline sample. researchgate.net The choice of analytical methodology is crucial for ensuring the accuracy and reproducibility of research findings in the study of these compounds.
Due to the limited direct research on 4-(Hydroxyamino)phenylmethanone, detailed research findings are presented for its well-studied isomer, N-Benzoyl-N-phenylhydroxylamine.
Research Findings on N-Benzoyl-N-phenylhydroxylamine (Isomer of 4-(Hydroxyamino)phenylmethanone)
N-Benzoyl-N-phenylhydroxylamine has been a compound of interest in various chemical applications. Its physical and chemical properties have been well-characterized.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Melting Point | 118-120 °C |
| CAS Number | 304-88-1 |
Data sourced from available chemical databases. biosynth.comscbt.comsigmaaldrich.com
Synthetic Approaches
The synthesis of N-aryl hydroxylamines can be achieved through various methods, with the selective hydrogenation of nitroaromatics being a common and effective approach. nih.govrsc.org This method involves the reduction of a nitro group to a hydroxylamine under controlled conditions, often using a catalyst such as platinum on a silica (B1680970) support. rsc.org The challenge in this synthesis is to prevent further reduction of the hydroxylamine to an amine.
Research Applications
The primary application of N-Benzoyl-N-phenylhydroxylamine has been in the field of analytical chemistry. It is utilized as a complexing agent for the determination of various metal ions, including vanadium and beryllium. sigmaaldrich.com Its ability to form stable complexes with metals allows for their extraction and subsequent quantification. biosynth.comsigmaaldrich.com Furthermore, this compound has found utility in organic synthesis as an intermediate and in polymer chemistry as a stabilizer. chemimpex.com
Structure
3D Structure
Properties
CAS No. |
63064-08-4 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
[4-(hydroxyamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c15-13(10-4-2-1-3-5-10)11-6-8-12(14-16)9-7-11/h1-9,14,16H |
InChI Key |
RLBTZDKJGNETHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxyamino Phenylmethanone
Retrosynthetic Analysis of the 4-(Hydroxyamino)phenylmethanone Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(hydroxyamino)phenylmethanone, two primary disconnections are most logical.
The first key disconnection involves the formation of the hydroxyamino functional group. An N-aryl hydroxylamine (B1172632) can be reliably formed through the partial reduction of a nitro group. This leads to the precursor 4-nitrobenzophenone (B109985) (3) . This is a common and effective transformation, making the nitro-analogue a key intermediate.
A second major disconnection targets the carbon-carbon bond of the ketone, which forms the benzophenone (B1666685) core. The most established method for forming such an aryl ketone is the Friedel-Crafts acylation. ijstm.comacs.orgacs.org This disconnection breaks the bond between the carbonyl carbon and one of the aromatic rings. This suggests two possible routes:
Route A: Disconnecting the bond to the unsubstituted phenyl ring suggests benzene (B151609) (4 ) and a 4-substituted benzoyl chloride, specifically 4-nitrobenzoyl chloride (5) , as the starting materials.
Route B: Disconnecting the bond to the substituted phenyl ring points to a substituted benzene precursor and benzoyl chloride (6) .
Combining these steps, a plausible retrosynthetic pathway starts from the target molecule 1 , disconnects the C-N bond via a functional group interconversion (FGI) to reveal the nitro-precursor 3 , which is then disconnected via a Friedel-Crafts reaction to yield benzene (4 ) and 4-nitrobenzoyl chloride (5 ). Both of these are readily available starting materials.
Seminal and Established Synthetic Routes to 4-(Hydroxyamino)phenylmethanone
Based on the retrosynthetic analysis, established synthetic routes focus on the sequential or strategic construction of the two key molecular features: the hydroxyamino group and the phenylmethanone core.
The formation of an N-aryl hydroxylamine is a delicate transformation, as the hydroxylamine is an intermediate in the reduction of a nitro group to an amine and can be easily reduced further. mdpi.comthieme-connect.de Therefore, achieving high selectivity is crucial.
The most common and reliable strategy is the controlled reduction of the corresponding nitroarene, in this case, 4-nitrobenzophenone. nih.govrsc.orgnih.gov Various reagents and conditions have been developed to achieve this selective transformation.
Chemical Reduction: Classical methods often employ reducing metals in neutral or slightly acidic conditions. For instance, zinc dust in an aqueous ammonium (B1175870) chloride solution or in a CO2/water system is a well-established method for converting nitroarenes to N-arylhydroxylamines with good selectivity. wikipedia.orgrsc.org The CO2/H2O system is noted as an environmentally benign alternative to using NH4Cl. rsc.org
Catalytic Hydrogenation: This method involves the use of a metal catalyst and a hydrogen source. To prevent over-reduction to the amine (4-aminobenzophenone), the catalyst's activity is often modified. Platinum catalysts, when used in the presence of inhibitors like dimethyl sulfoxide (B87167) (DMSO) or certain amines, can selectively yield the hydroxylamine. google.comgoogle.comresearchgate.net Similarly, rhodium on carbon with hydrazine (B178648) has been reported for this purpose. wikipedia.org
Biocatalytic Reduction: Modern approaches utilize enzymes, specifically nitroreductases (NTRs), which can offer exceptional selectivity under mild conditions. nih.govrsc.org Certain bacterial nitroreductases have been identified that can reduce nitroarenes containing electron-withdrawing groups (like the benzoyl group in 4-nitrobenzophenone) to the corresponding N-arylhydroxylamine with over 99% selectivity, halting the reaction before amine formation. rsc.org
The table below summarizes various established methods for the selective reduction of nitroarenes.
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Chemical Reduction | Zn dust / aq. NH₄Cl | Classical, reliable method. | wikipedia.org |
| Green Chemical Reduction | Zn dust / CO₂/H₂O | Environmentally benign; avoids ammonium salts. Yields of 88-99% reported for various nitroarenes. | rsc.org |
| Catalytic Hydrogenation | Platinum catalyst with a sulfur compound (e.g., DMSO) | Sulfur compound acts as a catalyst inhibitor to prevent over-reduction to the amine. | google.comgoogle.com |
| Photochemical Reduction | γ-terpinene, 413 nm LEDs | Catalyst- and additive-free method with broad substrate scope. | rsc.org |
| Biocatalytic Reduction | Nitroreductase (e.g., BaNTR1) | High selectivity (>99%) under mild, green conditions. Effective for nitroarenes with electron-withdrawing groups. | nih.govrsc.org |
The phenylmethanone (or benzophenone) core is most commonly constructed using the Friedel-Crafts acylation reaction. wikipedia.orgyoutube.com This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. ijstm.comchemistryjournals.net
To synthesize the key intermediate, 4-nitrobenzophenone, the most direct approach is the acylation of benzene with 4-nitrobenzoyl chloride using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). ijstm.com
The reaction proceeds via the formation of a highly electrophilic acylium ion from the 4-nitrobenzoyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich benzene ring, followed by deprotonation to restore aromaticity and yield 4-nitrobenzophenone. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group, which prevents poly-acylation. ijstm.com
Alternative methods for forming diaryl ketones exist, such as the oxidation of diphenylmethane (B89790) or the coupling of organometallic reagents with carboxylic acid derivatives, but the Friedel-Crafts acylation remains the most fundamental and widely applied route for structures like benzophenone. wikipedia.orgresearchgate.net
The synthesis of the target molecule can be designed using either a linear or a convergent strategy.
Linear Synthesis: In a linear synthesis, the molecule is assembled in a stepwise fashion, with the product of one reaction becoming the starting material for the next. A plausible linear synthesis for 4-(hydroxyamino)phenylmethanone would be:
Step 1 (Acylation): Benzene is reacted with 4-nitrobenzoyl chloride in the presence of AlCl₃ to form 4-nitrobenzophenone.
Step 2 (Reduction): The resulting 4-nitrobenzophenone is selectively reduced using a suitable method (e.g., catalytic hydrogenation with a modified platinum catalyst) to yield the final product, 4-(hydroxyamino)phenylmethanone.
Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them at a later stage. While more common for larger, more complex molecules, a conceptual convergent approach for this target could involve:
Fragment A Synthesis: Preparation of a protected 4-(hydroxyamino)phenyl organometallic reagent.
Fragment B Synthesis: Preparation of benzoyl chloride.
Coupling: Reaction of Fragment A and Fragment B, followed by deprotection.
Modern Advancements in the Synthesis of 4-(Hydroxyamino)phenylmethanone and Its Analogues
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the key chemical transformations required to synthesize substituted benzophenones and N-aryl hydroxylamines.
Catalysis is at the forefront of modern synthetic chemistry, offering pathways with higher atom economy, milder reaction conditions, and reduced waste.
Catalysis in Phenylmethanone Core Formation: Traditional Friedel-Crafts acylations often require more than stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃. chemistryjournals.net Modern advancements focus on using catalytic quantities of more robust and reusable catalysts. acs.orgresearchgate.netroutledge.com These include:
Heterogeneous Catalysts: Solid acid catalysts such as zeolites and clays (B1170129) are being used to facilitate Friedel-Crafts reactions. They offer advantages in terms of easy separation from the reaction mixture and potential for recycling. researchgate.net
Homogeneous Catalysts: Metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄), have been shown to be highly effective catalysts for acylation reactions, often in much smaller quantities than traditional Lewis acids. chemistryjournals.net
Ionic Liquids: Certain Lewis acidic ionic liquids can serve as both the catalyst and the solvent, simplifying the reaction setup and workup. researchgate.net
The table below compares traditional and modern catalytic approaches for Friedel-Crafts acylation.
| Catalyst Type | Example | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Stoichiometric Lewis Acid | AlCl₃, FeCl₃ | Highly effective, well-established. | Requires >1 equivalent, corrosive, generates significant waste. | ijstm.com |
| Catalytic Metal Triflates | Hf(OTf)₄, Cu(OTf)₂ | High catalytic activity, used in small amounts. | Can be expensive, require specific solvents. | chemistryjournals.net |
| Heterogeneous Solid Acids | Zeolites (e.g., ZSM-5) | Reusable, easily separated, environmentally friendly. | May have lower activity than homogeneous catalysts. | researchgate.net |
| Ionic Liquids | BmimCl–FeCl₃ | Acts as both catalyst and solvent, potentially recyclable. | Recycling can lead to loss of activity. | researchgate.net |
Catalysis in Hydroxyamino Group Formation: As discussed previously, catalytic hydrogenation is a key method for the selective reduction of the nitro group. The design of highly selective catalysts is an active area of research. Gold nanoparticle-based systems have been shown to be capable of selectively reducing nitroarenes to either the hydroxylamine or the azoxybenzene (B3421426) intermediate, depending on the solvent system, showcasing the high degree of control achievable with modern catalysts. whiterose.ac.uk Furthermore, biocatalysis using nitroreductase enzymes represents a green and highly selective frontier for this transformation. google.com
Green Chemistry Principles Applied to the Synthesis of 4-(Hydroxyamino)phenylmethanone
The synthesis of 4-(hydroxyamino)phenylmethanone, typically derived from the selective reduction of 4-nitrobenzophenone, presents an opportunity to apply green chemistry principles to minimize environmental impact. Traditional reduction methods often employ stoichiometric metallic reagents (e.g., zinc, tin, or iron in acidic media) which generate significant metal waste. Modern approaches focus on catalytic and more environmentally benign methodologies.
One key green strategy is catalytic transfer hydrogenation (CTH) . This method utilizes a stable hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, in conjunction with a heterogeneous catalyst. This approach avoids the use of high-pressure gaseous hydrogen, enhancing operational safety. For the reduction of nitroarenes, catalysts based on palladium, platinum, or nickel supported on materials like activated carbon or alumina (B75360) are effective. The selective partial reduction of the nitro group to a hydroxylamino group, without proceeding to the amine, is a significant challenge that can be controlled by careful selection of the catalyst, hydrogen donor, and reaction conditions.
Another promising green approach is the use of nanoparticle catalysts . Gold, silver, and copper nanoparticles have demonstrated high catalytic activity for the reduction of nitroaromatics like 4-nitrophenol (B140041) in the presence of a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). nih.govmdpi.com These reactions can often be carried out in aqueous media, reducing the reliance on volatile organic solvents. The high surface-area-to-volume ratio of nanoparticles allows for high efficiency and the potential for catalyst recycling, aligning with the principles of atom economy and waste reduction. nih.gov
Electrochemical methods offer a particularly clean route for the reduction of nitro compounds. mdpi.combohrium.com By using an electric current to drive the reduction, these methods eliminate the need for chemical reducing agents altogether. The reduction of 4-nitrophenol to 4-aminophenol (B1666318) has been studied on various electrode materials, with gold and silver showing high electrocatalytic activity. mdpi.com By carefully controlling the applied potential, pH, and temperature, the selective formation of the hydroxylamine intermediate can be favored, providing a waste-free synthetic pathway. mdpi.comresearchgate.net
| Green Synthesis Approach | Key Features | Advantages |
| Catalytic Transfer Hydrogenation | Uses H₂ donor (e.g., formic acid) and heterogeneous catalyst (e.g., Pd/C). | Avoids high-pressure H₂ gas; safer operation. |
| Nanoparticle Catalysis | Employs metal nanoparticles (e.g., Au, Ag, Cu) with a mild reductant (e.g., NaBH₄). | High efficiency; potential for aqueous media; catalyst recyclability. nih.gov |
| Electrochemical Reduction | Uses electric current to drive the reduction at an electrode surface. | Eliminates chemical reducing agents; minimal waste generation. mdpi.com |
Flow Chemistry Applications in the Preparation of 4-(Hydroxyamino)phenylmethanone
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds, including N-arylhydroxylamines. nih.govresearchgate.net The synthesis of 4-(hydroxyamino)phenylmethanone from 4-nitrobenzophenone is well-suited for flow applications, which offer superior control over reaction parameters such as temperature, pressure, and residence time.
A notable application is the selective hydrogenation of nitroarenes in a continuous-flow packed-bed reactor. mdpi.com A study demonstrated that using a platinum-on-carbon (Pt/C) catalyst in the presence of 4-(dimethylamino)pyridine (DMAP) as an additive allows for the highly selective and active hydrogenation of nitroarenes to N-arylhydroxylamines. The DMAP serves a dual function by promoting the heterolytic cleavage of H₂ and through competitive adsorption on the catalyst surface, which prevents over-reduction to the aniline. This system achieves high product selectivity (>99%) under mild conditions and is compatible with a wide range of functional groups, including the carbonyl group present in 4-nitrobenzophenone. mdpi.com
Other flow chemistry protocols for nitro reduction that could be adapted for this synthesis include:
Trichlorosilane-mediated reduction : A metal-free method that uses trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine to reduce nitroarenes to anilines under continuous-flow conditions. By modifying residence time and stoichiometry, this system could potentially be tuned to favor the hydroxylamine product. beilstein-journals.org
Copper-catalyzed transfer hydrogenation : A system using a supported copper nanoparticle catalyst on Celite with ethylene (B1197577) glycol as the hydrogen donor has been shown to be robust for the flow reduction of nitroarenes. This method is environmentally benign as it avoids precious metals and gaseous hydrogen. acs.org
B₂(OH)₄-mediated reduction : Tetrahydroxydiboron is a chemoselective reagent for nitro reductions. While its use in batch processes has safety challenges due to thermal instability, a continuous flow process has been developed to mitigate these risks, enabling the safe and scalable synthesis of highly functionalized anilines, and potentially hydroxylamines. scihorizon.com
The precise control offered by flow reactors minimizes the formation of byproducts like azoxy and azo compounds, which are common in batch reductions of nitroarenes. This leads to higher purity and simplifies downstream processing.
Derivatization Strategies and Synthetic Modifications of 4-(Hydroxyamino)phenylmethanone
The 4-(Hydroxyamino)phenylmethanone core structure offers multiple sites for synthetic modification, primarily at the hydroxyamino group and on the two phenyl rings.
Functionalization of the Hydroxyamino Group (e.g., O-Acylation, O-Alkylation)
The hydroxyamino group (-NHOH) is a versatile functional handle that can undergo reactions at either the nitrogen or the oxygen atom.
O-Acylation: This involves the addition of an acyl group to the oxygen atom of the hydroxyamino moiety. Chemoselective O-acylation can be achieved under acidic conditions, which protonate the more basic nitrogen atom, thereby deactivating it towards acylation and favoring reaction at the oxygen. nih.gov A common method involves the reduction of the parent nitroaromatic compound with zinc dust in the presence of acetic anhydride, which directly yields the N,O-diacetylated hydroxylamine derivative. rsc.org This one-pot procedure provides a convenient route to protected hydroxylamines.
O-Alkylation and O-Arylation: The oxygen atom of the hydroxyamino group can also be alkylated or arylated. Palladium-catalyzed cross-coupling reactions have been developed for the O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, with aryl halides. organic-chemistry.orgnih.gov This method offers broad substrate scope and short reaction times, allowing for the synthesis of O-arylhydroxylamines that are difficult to prepare by traditional nucleophilic substitution methods. nih.gov The resulting O-aryl derivatives can be valuable intermediates for further synthetic transformations.
| Functionalization | Reagents/Conditions | Product Type |
| O-Acylation | Acyl chloride or anhydride under acidic conditions. nih.gov | O-Acyl-N-arylhydroxylamine |
| N,O-Diacylation | Zinc, acetic anhydride reduction of nitroarene. rsc.org | N,O-Diacetyl-N-arylhydroxylamine |
| O-Arylation | Pd-catalyst, aryl halide, hydroxylamine equivalent. nih.gov | O-Aryl-N-arylhydroxylamine |
Substituent Effects on the Phenyl Rings of 4-(Hydroxyamino)phenylmethanone Derivatives
The electronic properties of the entire molecule can be tuned by introducing substituents onto either of the phenyl rings. The effect of these substituents can be qualitatively understood and quantitatively measured through physical organic chemistry principles, such as the Hammett equation. viu.ca
Studies on substituted benzophenones (YC₆H₄COC₆H₅) using mass spectrometry have shown a clear correlation between the nature of the substituent (Y) and the fragmentation pathway of the molecular ion. nih.govnih.gov The competition between the cleavage of the C₆H₅ group and the C₆H₄Y group provides a measure of the electronic influence of Y. A Hammett plot of the logarithmic ratio of ion abundances versus the substituent constant (σ) yields a reaction constant (ρ) of 1.08. nih.govresearchgate.net This positive ρ value indicates that the fragmentation is sensitive to substituent effects and that positive charge builds up at the carbonyl carbon during the process, which is stabilized by electron-withdrawing groups. nih.gov
Furthermore, substituents have a significant impact on the photochemical properties of benzophenones. The kinetics of the photoreduction of benzophenone derivatives are strongly dependent on ring substitution. nih.gov Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the maximum UV absorption wavelength (λₘₐₓ). mdpi.com These effects are critical in applications where the molecule is used as a photoinitiator or UV absorber. The stability of the intermediate ketyl radicals formed during photoreduction is a key factor determining the reaction rates, and this stability is directly influenced by the electronic nature of the ring substituents. nih.gov
Heterocyclic Ring Incorporations and Their Synthetic Routes
The benzophenone framework and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. A prominent example is the synthesis of quinoxalines . The classical and most widely used method for quinoxaline (B1680401) synthesis is the condensation of an aromatic 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. sapub.orgnih.gov While benzophenone itself is not a 1,2-dicarbonyl, its derivative, benzil (B1666583) (diphenylethanedione), is a classic substrate for this reaction, yielding 2,3-diphenylquinoxaline. Synthetic routes that can transform the carbonyl of benzophenone into a 1,2-dicarbonyl equivalent or utilize its reactivity in other ways can lead to quinoxaline structures. organic-chemistry.org Modern, greener methods for this condensation utilize catalysts like nickel complexes or bioinspired o-quinones under aerobic conditions. organic-chemistry.org
The N-arylhydroxylamine moiety itself can participate in cyclization reactions. For example, N-arylhydroxylamines can undergo a cascade researchgate.netresearchgate.net-sigmatropic rearrangement to regioselectively form 2-aminophenols under mild, metal-free conditions. nih.govrsc.org Additionally, radical cascade cyclizations of related N-arylacrylamides can be used to synthesize oxindole scaffolds featuring a quaternary carbon center. beilstein-journals.org These transformations highlight the utility of the hydroxyamino group as a key functional element in the construction of complex heterocyclic systems.
Stereoselective Synthesis of Chiral 4-(Hydroxyamino)phenylmethanone Analogues
Introducing chirality into the 4-(hydroxyamino)phenylmethanone structure can be achieved by stereoselective reactions targeting the prochiral carbonyl group. The reduction of the ketone to a secondary alcohol (a benzhydrol) creates a stereocenter.
Asymmetric hydrogenation of unsymmetrical benzophenones is a powerful method for producing chiral benzhydrols with high enantioselectivity. Recent advances have utilized manganese(I) catalysts bearing chiral PNN tridentate ligands. researchgate.net These systems have demonstrated outstanding activity and excellent enantioselectivity (up to >99% ee) for the hydrogenation of a wide range of substituted benzophenones. Such a transformation on a 4-(protected-hydroxyamino)phenylmethanone derivative would yield a chiral alcohol, which could then be deprotected to give the final chiral analogue.
Another approach involves the use of chiral reagents derived from benzophenone. For instance, the asymmetric phase-transfer alkylation of benzophenone imine esters, using chiral catalysts like benzylcinchoninium ions, is a well-established method for the enantioselective synthesis of α-amino acids. acs.org This highlights how the benzophenone core can be used as a chiral auxiliary or scaffold to direct stereoselective bond formations.
Although direct asymmetric synthesis of a chiral 4-(hydroxyamino)phenylmethanone analogue where the chirality is not at the carbinol center is less common, the principles of asymmetric catalysis could be applied to reactions involving derivatives of the core structure to install stereocenters elsewhere in the molecule. researchgate.netyoutube.com
Molecular Interactions and Biochemical Mechanisms of 4 Hydroxyamino Phenylmethanone in Vitro and in Silico Research
Investigation of Molecular Targets and Binding Dynamics of 4-(Hydroxyamino)phenylmethanone
There is currently no publicly available research detailing the molecular targets or binding dynamics of 4-(Hydroxyamino)phenylmethanone.
No studies were identified that investigated the direct interaction of 4-(Hydroxyamino)phenylmethanone with any enzyme. Therefore, data regarding its potential inhibitory or activating effects, including kinetic parameters such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), are not available.
Information from in vitro receptor ligand binding assays for 4-(Hydroxyamino)phenylmethanone is not present in the reviewed literature. There are no reports on its affinity (e.g., Kd, dissociation constant) for any specific receptors or its capacity to act as an allosteric modulator.
No research has been published that utilizes biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction between 4-(Hydroxyamino)phenylmethanone and any protein target. As a result, thermodynamic and kinetic data for its binding interactions are unavailable.
Elucidation of Biochemical Pathways and Cellular Processes Influenced by 4-(Hydroxyamino)phenylmethanone (Mechanistic In Vitro Focus)
Mechanistic in vitro studies to elucidate the influence of 4-(Hydroxyamino)phenylmethanone on biochemical pathways and cellular processes have not been reported.
There is no available data from in vitro studies to suggest that 4-(Hydroxyamino)phenylmethanone modulates any specific signal transduction cascades. Research on its effects on key signaling proteins, such as kinases or phosphatases, has not been found.
No studies on the subcellular distribution or localization of 4-(Hydroxyamino)phenylmethanone within cells have been published. Techniques such as fluorescence microscopy or cell fractionation have not been used to determine its accumulation in specific organelles.
In Vitro Biotransformation and Metabolism of 4-(Hydroxyamino)phenylmethanone
The biotransformation of xenobiotics is a critical area of study in pharmacology and toxicology. In vitro models, such as liver microsomes and recombinant enzymes, are pivotal in predicting the metabolic fate of a compound in a biological system. srce.hr
Based on studies of similar compounds, such as N-(2-methoxyphenyl)hydroxylamine, the expected metabolic pathways for 4-(Hydroxyamino)phenylmethanone would likely involve:
Oxidation: The hydroxyamino moiety can be oxidized to the corresponding nitroso derivative, forming 4-(Nitroso)phenylmethanone. This is a common pathway for N-arylhydroxylamines and is often mediated by CYP enzymes. researchgate.net
Reduction: Conversely, the hydroxyamino group can be reduced back to the parent amine, yielding 4-aminophenylmethanone. This reductive pathway has also been observed in in vitro microsomal systems. researchgate.net
Aromatic Hydroxylation: Hydroxylation of the phenyl rings is another potential metabolic route. This could result in the formation of phenolic metabolites on either the 4-aminophenyl ring or the phenyl ring of the benzoyl group. Studies on N-benzyl-N-methylaniline have shown that p-hydroxylation is a major metabolic reaction. nih.gov
N-O-Glucuronidation: While a Phase II metabolic reaction, it is worth noting that N-hydroxylamines can be conjugated with glucuronic acid, a process that typically increases water solubility and facilitates excretion.
The benzoyl portion of the molecule is generally more metabolically stable, though hydrolysis of the amide bond to form benzoic acid and 4-aminophenylhydroxylamine is a theoretical possibility. However, studies on N-benzyl-N-methylaniline indicated that this compound did not produce the corresponding benzoyl derivative, suggesting the amide linkage might be relatively stable under microsomal conditions. nih.gov
Table 1: Postulated Enzymatic Metabolites of 4-(Hydroxyamino)phenylmethanone
| Precursor Compound | Metabolic Reaction | Postulated Metabolite |
|---|---|---|
| 4-(Hydroxyamino)phenylmethanone | Oxidation | 4-(Nitroso)phenylmethanone |
| 4-(Hydroxyamino)phenylmethanone | Reduction | 4-Aminophenylmethanone |
Metabolic stability assays are crucial for determining the rate at which a compound is metabolized by liver enzymes. if-pan.krakow.pl These assays typically involve incubating the compound with liver microsomes (from human or other species) and a necessary cofactor, NADPH, and then measuring the disappearance of the parent compound over time. srce.hr From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. researchgate.net
While specific data for 4-(Hydroxyamino)phenylmethanone is not available, a typical microsomal stability assay would be conducted as follows:
Table 2: Representative Protocol for In Vitro Metabolic Stability Assay
| Parameter | Condition |
|---|---|
| Test System | Human Liver Microsomes (HLM) |
| Compound Concentration | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Cofactor | NADPH regenerating system |
| Incubation Temperature | 37°C |
| Time Points | 0, 5, 15, 30, 60 minutes |
| Analysis Method | LC-MS/MS |
The results from such an assay would allow for the classification of 4-(Hydroxyamino)phenylmethanone as a low, moderate, or high clearance compound.
Reaction phenotyping aims to identify the specific CYP isozymes responsible for a compound's metabolism. nih.gov This is typically achieved through two complementary approaches:
Recombinant CYP Enzymes: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to see which enzymes deplete the parent compound. enamine.netspringernature.com
Chemical Inhibition in HLM: The compound is incubated with HLM in the presence of known selective inhibitors for each major CYP isozyme. A significant decrease in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. researchgate.net
Given that CYP3A4 is a major enzyme in drug metabolism, it is plausible that it could be involved in the metabolism of 4-(Hydroxyamino)phenylmethanone. nih.govnih.gov The involvement of other CYPs such as CYP1A2 and CYP2C9, which have been shown to metabolize other aromatic compounds, is also possible. nih.gov
Redox Chemistry and Radical Generating Properties of the Hydroxyamino Moiety in 4-(Hydroxyamino)phenylmethanone
The hydroxyamino functional group is known to be redox-active, meaning it can participate in electron transfer reactions. This property is central to both its potential biological activity and toxicity.
N-arylhydroxylamines can undergo one-electron oxidation to form a nitrogen-centered radical (aminyl radical). This process can be initiated by enzymatic systems, such as peroxidases, or through interactions with other radical species. The oxidation of phenylhydroxylamine in aqueous solutions is known to be oxygen-dependent and can lead to the formation of nitrosobenzene. sigmaaldrich.com
The formation of free radicals from 4-(Hydroxyamino)phenylmethanone can be postulated to occur through the following steps:
One-electron oxidation: The hydroxyamino group loses an electron to form a radical cation.
Deprotonation: The radical cation loses a proton to form a neutral aminyl radical.
Further reactions: This aminyl radical can then participate in a variety of reactions, including dimerization or further oxidation.
It is also important to consider the possibility of redox cycling, where the compound is repeatedly oxidized and then reduced, leading to the continuous generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals.
The redox nature of the hydroxyamino group means that 4-(Hydroxyamino)phenylmethanone can act as either an antioxidant or a pro-oxidant, depending on the chemical environment.
Antioxidant Activity: Hydroxamic acids and hydroxylamines are known to possess antioxidant properties. researchgate.netsemanticscholar.org They can act as free radical scavengers by donating a hydrogen atom from the N-H or O-H group to a radical, thereby neutralizing it. The resulting radical of the antioxidant molecule is typically more stable and less reactive. The antioxidant activity of various benzohydroxamic acid analogues has been demonstrated through assays such as DPPH radical scavenging. koreascience.kr
Pro-oxidant Activity: Under certain conditions, particularly in the presence of transition metal ions like iron or copper, N-arylhydroxylamines can exhibit pro-oxidant effects. They can reduce metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals. This dual antioxidant/pro-oxidant nature is a common feature of many phenolic and hydroxylamine-containing compounds. srce.hr
Table 3: Summary of Compound Names
| Compound Name |
|---|
| 4-(Hydroxyamino)phenylmethanone |
| N-Benzoyl-N-phenylhydroxylamine |
| 4-(Nitroso)phenylmethanone |
| 4-Aminophenylmethanone |
| N-(2-methoxyphenyl)hydroxylamine |
| N-benzyl-N-methylaniline |
| Benzoic acid |
| 4-Aminophenylhydroxylamine |
| CYP1A2 |
| CYP2C9 |
| CYP2C19 |
| CYP2D6 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Hydroxyamino Phenylmethanone Derivatives
Systematic Variation of 4-(Hydroxyamino)phenylmethanone Structure and Resulting Mechanistic Effects
Systematic structural modification of the 4-(Hydroxyamino)phenylmethanone core is a key strategy for probing its mechanism of action and optimizing its activity. Research in this area focuses on altering specific moieties of the molecule and observing the resultant changes in biological effect. For instance, in related compound classes like 1,4-naphthoquinones, substitutions on the primary ring structure have been shown to significantly increase antiproliferative activity. nih.gov This principle of targeted substitution is central to understanding the SAR of 4-(Hydroxyamino)phenylmethanone derivatives.
Variations can be introduced at several key positions:
The Phenyl Rings: Substituents such as halogens, alkyl, and methoxy groups can be added to either of the two phenyl rings. These modifications can alter the electronic properties, steric hindrance, and lipophilicity of the molecule, thereby influencing its binding affinity to biological targets. Studies on similar diaryl compounds, such as Tamoxifen analogues, have shown that the presence and position of hydroxyl or methoxy groups can dramatically alter cytotoxic effects and the rate of reactive oxygen species (ROS) generation. mdpi.com
The Hydroxyamino Group: Modification of the -NHOH group, for instance through alkylation or acylation, can impact its hydrogen bonding capacity and its role as a potential pro-drug moiety that undergoes metabolic activation. The hydroxyimino group in some steroidal derivatives has been shown to enhance bioactivity compared to their parent carbonyl compounds. nih.gov
The Methanone (Carbonyl) Group: The carbonyl group acts as a key linker and a hydrogen bond acceptor. Its reduction to a methylene bridge or replacement with other linking groups would fundamentally alter the molecule's conformation and electronic distribution, likely having a profound impact on its activity.
These structural changes directly influence the compound's mechanism. For example, modifications that enhance the electron-donating character of the molecule might increase its propensity to undergo redox cycling, a potential mechanism of action for some cytotoxic agents. nih.gov Conversely, changes that improve the steric and electronic complementarity with a specific receptor binding pocket can enhance target-specific interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(Hydroxyamino)phenylmethanone Analogues
QSAR modeling provides a computational approach to correlate the structural properties of 4-(Hydroxyamino)phenylmethanone analogues with their biological activities. nih.gov This method is instrumental in predicting the activity of novel compounds and guiding the design of more potent derivatives.
The foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For 4-(Hydroxyamino)phenylmethanone analogues, a range of descriptors would be calculated to capture the critical structural variations:
Constitutional Descriptors (0D/1D): These include basic properties like molecular weight, atom counts, and fragment counts (e.g., number of aromatic rings). nih.gov
Topological Descriptors (2D): These describe the connectivity of atoms within the molecule, such as molecular connectivity indices.
Geometrical Descriptors (3D): These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.
Electronic Descriptors: Parameters like dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing a molecule's reactivity and interaction potential. ucsb.edu
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) for lipophilicity and molar refractivity (MR) for steric bulk are commonly used.
The table below illustrates some key molecular descriptors that would be relevant for QSAR studies of this compound class.
| Descriptor Class | Specific Descriptor Example | Property Represented |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Hydrophobic | LogP | Lipophilicity, ability to cross cell membranes |
| Topological | Wiener Index | Molecular branching and compactness |
| Constitutional | Molecular Weight | Size of the molecule |
A QSAR model's utility is determined by its statistical robustness and predictive power. nih.gov Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net
Internal Validation techniques assess the stability and robustness of the model using the initial dataset. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built leaving out one compound at a time and then predicting the activity of that omitted compound. The cross-validated correlation coefficient (Q²) is a key metric here, with a value > 0.5 generally considered indicative of a good model.
External Validation is the most stringent test of a model's predictive ability. nih.gov The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model is then used to predict the activity of the compounds in the test set. The predictive power is assessed by the correlation coefficient between the predicted and observed activities of the test set compounds (R²_pred).
Key statistical parameters for model validation are summarized below:
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² | Cross-validated correlation coefficient (robustness) | > 0.5 |
| R²_pred | Predictive R² for the external test set (predictive power) | > 0.5 |
The development of a statistically validated QSAR model for 4-(Hydroxyamino)phenylmethanone analogues would enable the rapid virtual screening of compound libraries to identify potential new leads. researchgate.net
Pharmacophore Modeling and Ligand-Based Design Principles Applied to 4-(Hydroxyamino)phenylmethanone
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govfiveable.me A pharmacophore model for 4-(Hydroxyamino)phenylmethanone would define the spatial arrangement of key chemical features responsible for its biological activity. nih.gov
Based on the structure of 4-(Hydroxyamino)phenylmethanone, a hypothetical pharmacophore model would likely include:
Two Aromatic Rings (AR): These can engage in π-π stacking or hydrophobic interactions with the target.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor (HBD): The hydroxyamino group contains hydrogen atoms that can act as donors.
Once a pharmacophore model is developed and validated, it serves as a 3D query to screen large chemical databases for novel molecules that match the required features, a process known as virtual screening. mdpi.com This approach allows for the identification of structurally diverse compounds that may possess similar biological activity. Ligand-based design then uses this information to guide the synthesis of new analogues, for example, by replacing one of the phenyl rings with a different aromatic system (scaffold hopping) while maintaining the crucial pharmacophoric features. jubilantbiosys.com
Conformational Analysis of 4-(Hydroxyamino)phenylmethanone and Its Impact on Molecular Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. plos.org 4-(Hydroxyamino)phenylmethanone is not a rigid molecule; there is significant rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl group.
The ability of 4-(Hydroxyamino)phenylmethanone to adopt a specific bioactive conformation is essential for molecular recognition. nih.gov For example, the dihedral angles between the phenyl rings and the carbonyl plane will determine the spatial projection of substituents and pharmacophoric features. A favorable conformation will present its hydrogen bond donors/acceptors and hydrophobic regions in the correct orientation to form a stable complex with the target, while unfavorable conformations may lead to steric clashes and prevent effective binding. Therefore, understanding the conformational preferences of its derivatives is essential for explaining their SAR.
Exploration of Physiochemical Descriptors (e.g., pKa, Lipophilicity) and Their Correlation with In Vitro Biological Function
The in vitro biological function of 4-(Hydroxyamino)phenylmethanone derivatives is heavily influenced by their fundamental physicochemical properties. researchgate.net Two of the most important descriptors are pKa and lipophilicity (often expressed as logP or ClogP).
pKa: This value describes the acidity of the hydroxyamino group's proton. The pKa determines the ionization state of the molecule at a given pH. At physiological pH (~7.4), the proportion of the neutral versus ionized form will depend on the pKa. The ionization state is critical because it affects the molecule's ability to cross biological membranes and its capacity to act as a hydrogen bond donor. Changes in substituents on the phenyl rings can significantly alter the pKa, thereby modulating biological activity.
Lipophilicity (logP): This parameter measures the partitioning of a compound between an oily (octanol) and an aqueous phase. It is a key indicator of a molecule's ability to pass through lipid cell membranes to reach its intracellular target. There is often an optimal range of lipophilicity for biological activity; if a compound is too hydrophilic, it may not cross membranes, and if it is too lipophilic, it may be sequestered in fatty tissues or have poor solubility.
The correlation between these properties and in vitro function is often complex. For a series of 4-(Hydroxyamino)phenylmethanone analogues, one might observe that increasing lipophilicity leads to increased activity up to a certain point, after which activity decreases (a "parabolic" relationship). The table below shows hypothetical data illustrating how these properties might correlate with in vitro activity for a series of analogues.
| Analogue | R-Group Substitution | logP | pKa | In Vitro Activity (IC₅₀, µM) |
| Parent | H | 2.5 | 8.2 | 15.0 |
| A | 4'-Chloro | 3.2 | 7.9 | 8.5 |
| B | 4'-Methoxy | 2.4 | 8.5 | 18.2 |
| C | 4'-Nitro | 2.3 | 7.5 | 5.1 |
| D | 3',5'-Dichloro | 4.1 | 7.6 | 12.3 |
This data would suggest that electron-withdrawing groups (like Chloro and Nitro) that lower the pKa and modulate lipophilicity tend to improve activity, while electron-donating groups (like Methoxy) may decrease it. Such analyses are fundamental to SPR studies and guide the rational design of new, more effective compounds.
Computational Chemistry and Molecular Modeling of 4 Hydroxyamino Phenylmethanone
Quantum Mechanical (QM) Studies on 4-(Hydroxyamino)phenylmethanone
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), are pivotal in predicting a molecule's geometry, electronic structure, and reactivity.
Electronic Structure and Reactivity Predictions
DFT calculations are a powerful tool for elucidating the electronic characteristics of organic molecules. For a compound like 4-(Hydroxyamino)phenylmethanone, DFT can be employed to optimize its three-dimensional structure and compute various electronic descriptors. These descriptors are crucial for predicting the molecule's stability and reactivity.
One of the key parameters derived from QM studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher reactivity. In a study on benzophenone (B1666685) derivatives, DFT analysis was used to correlate the energy gap with the stability and reactivity of the compounds. bwise.kr For 4-(Hydroxyamino)phenylmethanone, the introduction of the hydroxyamino group is expected to significantly influence the electronic distribution and, consequently, the HOMO-LUMO gap, as compared to the parent benzophenone molecule.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is instrumental in predicting sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another QM technique that can provide insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which would be particularly relevant for the hydroxyamino moiety. tandfonline.com
Table 1: Illustrative Electronic Properties of a Benzophenone Derivative from QM Studies
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.8 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, an indicator of chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 3.2 D |
Note: The values in this table are illustrative and based on typical values for benzophenone derivatives. Specific calculations for 4-(Hydroxyamino)phenylmethanone would be required for precise data.
Elucidation of Reaction Mechanisms (Synthesis, In Vitro Biotransformation)
QM methods are invaluable for investigating the reaction pathways and transition states of chemical reactions, providing a detailed understanding of the reaction mechanism at a molecular level.
For the synthesis of 4-(Hydroxyamino)phenylmethanone, which could potentially be synthesized from the corresponding nitro or amino precursor, QM calculations can model the reaction coordinates to determine the activation energies and the structures of transition states. For instance, theoretical studies on the reaction between nitriles and hydroxylamine (B1172632) have been conducted to understand the formation of amidoximes, a reaction that shares similarities with potential synthetic routes to hydroxyamino compounds. rsc.orgrsc.org Such studies can help in optimizing reaction conditions by identifying the most energetically favorable pathway and potential side products. rsc.org
In the context of biotransformation, many drug molecules and xenobiotics are metabolized in the body through enzymatic reactions, often involving oxidation. The biotransformation of 4-(Hydroxyamino)phenylmethanone could involve the oxidation of the hydroxyamino group. QM studies can be used to model these metabolic pathways. For example, the photolytic mechanisms of hydroxylamine have been studied using computational methods to understand its decomposition pathways. researchgate.net Similar approaches could be applied to predict the metabolic fate of 4-(Hydroxyamino)phenylmethanone, identifying potential metabolites and assessing their reactivity and stability.
Molecular Dynamics (MD) Simulations of 4-(Hydroxyamino)phenylmethanone in Complex with Biological Macromolecules
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govlbl.gov This technique is particularly useful for understanding the dynamic interactions between a small molecule, like 4-(Hydroxyamino)phenylmethanone, and a biological target, such as a protein or nucleic acid.
Analysis of Ligand-Protein Binding Dynamics and Stability
MD simulations can provide detailed insights into how a ligand binds to a protein and the stability of the resulting complex. A recent study performed a 500-nanosecond MD simulation on benzophenone derivatives in complex with the androgen receptor. bwise.kr This type of analysis would be highly relevant for assessing the potential biological activity of 4-(Hydroxyamino)phenylmethanone.
The simulation trajectory allows for the analysis of several parameters that describe the stability of the protein-ligand complex. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored to assess conformational stability. A stable RMSD over the simulation time suggests that the complex has reached equilibrium. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be involved in ligand binding. bwise.kr
Furthermore, the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and water bridges, can be monitored throughout the simulation. bwise.kr This provides a dynamic picture of the key residues involved in anchoring the ligand in the binding pocket. The binding free energy of the ligand to the protein can also be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a quantitative measure of the binding affinity. bwise.kr
Table 2: Binding Free Energies of Benzophenone Derivatives with the Androgen Receptor from an MD Simulation Study
| Compound | Binding Free Energy (kcal/mol) |
| BP-1 | -44.97 |
| BP-2 | -46.39 |
| BP-3 | -52.07 |
| Hydroxyflutamide | -54.93 |
Source: Data extracted from a study on benzophenone derivatives and the androgen receptor. bwise.kr
Solvent Effects and Conformational Transitions
The surrounding solvent plays a crucial role in the conformation and dynamics of both the ligand and the protein. MD simulations explicitly include solvent molecules, typically water, allowing for a realistic representation of the biological environment. The effect of solvent on the electronic transitions and properties of benzophenone and its hydroxy derivatives has been a subject of both experimental and computational investigation. longdom.orgacs.orglongdom.org
MD simulations can reveal how solvent molecules mediate the interaction between the ligand and the protein and how they influence the ligand's conformational flexibility within the binding site. The conformation of substituted benzophenones is known to be influenced by both steric factors and crystal packing forces, resulting in varying dihedral angles between the two aryl rings. nih.gov In a solvent environment, the accessible conformations of 4-(Hydroxyamino)phenylmethanone could be explored through MD simulations, which is crucial for understanding its binding to a target protein, as the bioactive conformation may differ from its lowest energy state in a vacuum. frontiersin.org
Molecular Docking and Virtual Screening Approaches for 4-(Hydroxyamino)phenylmethanone
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchemlett.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.
Molecular docking studies have been performed on a variety of benzophenone derivatives to investigate their interactions with different biological targets. For example, benzophenone derivatives have been docked into the active sites of the estrogen receptor, cyclooxygenase (COX) enzymes, and the multidrug transporter P-glycoprotein. ajbasweb.comnih.govacs.orgelsevierpure.com In these studies, the docking poses revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For 4-(Hydroxyamino)phenylmethanone, the hydroxyamino group would be expected to form specific hydrogen bond interactions with the protein target, which could be predicted through molecular docking.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net This approach can be ligand-based, using the structure of known active molecules, or structure-based, using the 3D structure of the target protein.
Pharmacophore-based virtual screening has been successfully used to identify benzophenone derivatives as potential endocrine-disrupting chemicals. nih.govnih.gov A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to be active. For 4-(Hydroxyamino)phenylmethanone, a pharmacophore model could be developed based on its key chemical features, including the hydrogen bond donor and acceptor capabilities of the hydroxyamino and carbonyl groups, and the aromatic rings. This model could then be used to screen large compound databases to identify other molecules with similar properties. Structure-based virtual screening, which involves docking a large number of compounds into the binding site of a target protein, has also been applied to identify novel inhibitors from libraries of benzophenone analogues. mdpi.com
Prediction of Binding Modes and Affinities with Target Proteins
Currently, there are no specific published studies that detail the prediction of binding modes and affinities of 4-(Hydroxyamino)phenylmethanone with specific target proteins. Computational techniques such as molecular docking and molecular dynamics simulations are standard approaches to elucidate these interactions. These methods would typically involve:
Target Identification: Identifying potential protein targets for which 4-(Hydroxyamino)phenylmethanone may have an affinity.
Molecular Docking: Predicting the preferred orientation of 4-(Hydroxyamino)phenylmethanone when bound to a specific protein target to form a stable complex. This would provide insights into the binding energy and key interacting residues.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability and conformational changes.
While the methodologies are well-established, their application to 4-(Hydroxyamino)phenylmethanone has not been documented in the reviewed literature.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. These methodologies are broadly categorized as ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of molecules known to interact with a target of interest. Pharmacophore models are developed based on the common chemical features of these known active ligands. These models are then used to screen databases for novel compounds possessing similar features. For 4-(Hydroxyamino)phenylmethanone, this would involve using it as a template to find other molecules with similar properties if its activity against a particular target was known.
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking is a primary tool in SBVS, where compounds from a library are docked into the binding site of the protein to predict their binding affinity and pose.
Although these are standard and powerful techniques in computational chemistry, no specific studies have been published detailing the use of either ligand-based or structure-based virtual screening methodologies with 4-(Hydroxyamino)phenylmethanone as a query molecule or as a hit from a screening campaign.
Machine Learning and Artificial Intelligence Applications in the Study of 4-(Hydroxyamino)phenylmethanone
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry and drug discovery to predict molecular properties, design novel compounds, and analyze complex datasets. These applications can include:
Quantitative Structure-Activity Relationship (QSAR) Models: Predicting the biological activity of a molecule based on its chemical structure.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity of a compound.
De Novo Drug Design: Generating novel molecular structures with desired properties.
A search of the current scientific literature did not yield any specific studies where machine learning or artificial intelligence models have been developed or applied to predict the properties or activities of 4-(Hydroxyamino)phenylmethanone.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Hydroxyamino Phenylmethanone in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for separating 4-(Hydroxyamino)phenylmethanone from reaction precursors, byproducts, and degradation products, as well as for quantifying its purity. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, particularly its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile and thermally sensitive compounds like 4-(Hydroxyamino)phenylmethanone. A typical method development strategy would focus on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
The development of a robust HPLC method would involve the systematic optimization of several key parameters:
Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for molecules of this type, offering excellent retention and separation for aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is generally effective. The gradient would be optimized to ensure adequate retention of the analyte while eluting all components within a reasonable timeframe.
Detection: The benzophenone (B1666685) chromophore allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) would be determined by scanning a pure standard of the compound. A photodiode array (PDA) detector is particularly useful as it provides spectral information for peak purity assessment.
Table 1: Illustrative HPLC Method Parameters for Analysis of a Benzophenone Derivative
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or PDA at λmax (e.g., ~260-290 nm) |
| Injection Volume | 5-10 µL |
Gas Chromatography (GC) for Volatile Derivatives and Degradation Products
Direct analysis of 4-(Hydroxyamino)phenylmethanone by Gas Chromatography (GC) is challenging. The primary obstacle is the thermal lability of the hydroxyamino (-NHOH) functional group, which can readily decompose or rearrange at the high temperatures required for GC analysis. Therefore, a derivatization step is typically necessary to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for amine and hydroxyl groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether/amine is significantly more stable and volatile.
GC coupled with mass spectrometry (GC-MS) is a powerful combination for this type of analysis, providing both chromatographic separation and mass-based identification of the derivatized analyte and any related volatile impurities or degradation products. researchgate.netnih.gov Methods for analyzing benzophenone derivatives in various samples have been successfully developed using GC-MS. nih.govresearchgate.net A Korean patent details a method involving derivatization with trifluoroacetamide (B147638) followed by GC/MS analysis for various benzophenone compounds. google.com
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of 4-(Hydroxyamino)phenylmethanone. Each method provides unique information about the molecule's framework, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For 4-(Hydroxyamino)phenylmethanone, one would expect to see distinct signals for the protons on the two aromatic rings. The protons on the phenyl ring adjacent to the carbonyl group would appear as a multiplet, while the protons on the 4-(hydroxyamino)phenyl ring would likely appear as two distinct doublets due to their para-substitution pattern. The protons of the -NHOH group would appear as two separate, potentially broad, singlets.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) would be highly deshielded, appearing far downfield (typically >190 ppm). The aromatic carbons would appear in the 115-160 ppm region, with the carbon attached to the hydroxyamino group showing a characteristic shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(Hydroxyamino)phenylmethanone
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~195 |
| Phenyl Ring (C₆H₅) | ~7.5 - 7.8 (m, 5H) | ~128 - 138 |
| 4-(Hydroxyamino)phenyl Ring | ~7.7 (d, 2H), ~7.0 (d, 2H) | ~115 - 155 |
| -NH-OH | Broad singlet (variable) | - |
| -NH-OH | Broad singlet (variable) | - |
Note: These are predicted values based on analogous structures; actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For 4-(Hydroxyamino)phenylmethanone, common fragmentation pathways in electron ionization (EI) would involve cleavage at the carbonyl group. Key expected fragments would include:
The benzoyl cation [C₆H₅CO]⁺ at m/z 105.
The phenyl cation [C₆H₅]⁺ at m/z 77.
Fragments corresponding to the [HOC₆H₄NH]⁺ or related ions derived from the hydroxyamino-substituted ring.
Table 3: Expected Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 213 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to identify key functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the molecule's functional groups. Key expected peaks include a strong absorption for the carbonyl (C=O) stretch (around 1650-1680 cm⁻¹), O-H and N-H stretching bands (in the 3200-3600 cm⁻¹ region), and C=C stretching bands for the aromatic rings (around 1450-1600 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption bands corresponding to the electronic transitions within the conjugated benzophenone system. The extended conjugation provided by the aromatic rings and the carbonyl group would result in strong absorption in the UV region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the compound. While specific crystallographic data for 4-(Hydroxyamino)phenylmethanone is not publicly available, analysis of closely related benzophenone derivatives offers significant insight into the structural characteristics that can be expected.
The crystal packing of these molecules is often dictated by hydrogen bonding. In the crystal structure of (4-Hydroxy-3-methylphenyl)(phenyl)methanone, molecules are linked into chains by O—H⋯O hydrogen bonds. nih.gov These chains are further interconnected by C—H⋯O interactions, forming layers. nih.gov This detailed structural information is fundamental for computational modeling and structure-activity relationship (SAR) studies.
Below is a table summarizing the crystallographic data for a related benzophenone derivative, (4-Hydroxy-3-methylphenyl)(phenyl)methanone. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.7043 (4) |
| b (Å) | 16.3770 (8) |
| c (Å) | 17.7482 (9) |
| V (ų) | 2239.4 (2) |
| Z | 8 |
| Dihedral Angle (°) | 58.84 (12) |
Advanced Biophysical Techniques for Molecular Interactions (Beyond Basic Binding)
To comprehend the biological activity of a compound like 4-(Hydroxyamino)phenylmethanone, it is essential to study its interactions with target macromolecules, such as proteins or nucleic acids. Advanced biophysical techniques provide detailed quantitative and qualitative information about these interactions, going beyond simple confirmation of binding to elucidate the thermodynamics, kinetics, and structural basis of the interaction.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of molecular interactions. mdpi.comnih.gov It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. mdpi.com This allows for the determination of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. While no specific SPR data exists for 4-(Hydroxyamino)phenylmethanone, the technique is widely applied to study the interaction of small molecules with proteins. For example, SPR has been used to develop biosensors for the detection of various molecules, demonstrating its sensitivity and real-time capabilities. rsc.org
Isothermal Titration Calorimetry (ITC) is another indispensable tool that directly measures the heat change associated with a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. These thermodynamic parameters provide a complete picture of the driving forces behind the molecular interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into molecular interactions at an atomic level. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of a small molecule that are in close contact with its binding partner and map the binding site on the protein, respectively.
The table below illustrates the type of data that can be obtained from these advanced biophysical techniques, using hypothetical values for the interaction of a benzophenone derivative with a target protein.
| Technique | Parameter | Hypothetical Value | Information Gained |
| Surface Plasmon Resonance (SPR) | kₐ (M⁻¹s⁻¹) | 1 x 10⁵ | Rate of association |
| kₑ (s⁻¹) | 1 x 10⁻³ | Rate of dissociation | |
| Kₑ (M) | 1 x 10⁻⁸ | Binding affinity | |
| Isothermal Titration Calorimetry (ITC) | Kₐ (M⁻¹) | 1 x 10⁸ | Binding affinity |
| n | 1 | Stoichiometry of binding | |
| ΔH (kcal/mol) | -10 | Enthalpy of binding | |
| ΔS (cal/mol·K) | 5 | Entropy of binding | |
| Nuclear Magnetic Resonance (NMR) | Chemical Shift Perturbations | Observed | Identifies residues at the binding interface |
| STD signals | Observed | Identifies ligand protons in close proximity to the receptor |
Future Perspectives and Emerging Research Directions for 4 Hydroxyamino Phenylmethanone
4-(Hydroxyamino)phenylmethanone as a Chemical Probe for Fundamental Biological ResearchThere is no literature describing the use of this compound as a chemical probe.
Due to the complete absence of data for "4-(Hydroxyamino)phenylmethanone" in the provided search results, the generation of the requested article is not feasible.
Compound Names Mentioned
As no article could be generated, there are no compound names to list.
Conclusion
Summary of Key Academic Contributions and Mechanistic Insights Regarding 4-(Hydroxyamino)phenylmethanone
Research into 4-(hydroxyamino)phenylmethanone, also known as N-(4-benzoylphenyl)hydroxylamine, and related N-arylhydroxylamines has provided significant contributions to the understanding of reactive intermediates in chemical and biological systems. A key academic contribution lies in the elucidation of its role in biotransformation pathways of aromatic amines. Studies on analogous compounds have demonstrated that N-hydroxylation is a critical metabolic activation step for arylamines, converting them into more reactive species.
Mechanistic insights have been gained into the subsequent reactions of the N-hydroxylamine moiety. For instance, it is understood that N-arylhydroxylamines can undergo further oxidation to form nitrosoarenes and subsequently nitroarenes. This stepwise oxidation is a key process in the metabolic fate of many xenobiotics. Research on the oxidation of related compounds like N-acetylbenzidine has shown that this can proceed via a peroxygenase mechanism, suggesting a potential pathway for 4-(hydroxyamino)phenylmethanone as well. nih.gov
Furthermore, the chemistry of hydroxylamines is rich and complex, involving potential rearrangements and participation in condensation reactions. For example, the reaction of hydroxylamine (B1172632) with benzophenones to form oximes is a well-established synthetic transformation. researchgate.net While distinct from the intramolecular nature of the target compound, this reactivity highlights the chemical versatility of the hydroxylamine group. The study of 4-(hydroxyamino)phenylmethanone and its derivatives contributes to a deeper understanding of these fundamental reaction mechanisms, which are crucial in both synthetic organic chemistry and toxicology.
Broader Significance of 4-(Hydroxyamino)phenylmethanone Research to Fundamental Chemical Sciences and Chemical Biology
The study of 4-(hydroxyamino)phenylmethanone holds broader significance for several areas of chemical science and chemical biology. Its structure, combining a benzophenone (B1666685) core with a hydroxylamine functional group, makes it an interesting subject for probing structure-activity relationships. Benzophenone derivatives are known for their wide range of biological activities, including antifungal and anti-inflammatory properties. nih.gov The introduction of a hydroxylamino group, a known reactive and metabolically significant moiety, provides a chemical tool to investigate how such modifications influence biological outcomes.
In the field of chemical biology, N-arylhydroxylamines are recognized as important metabolites of aromatic amines, many of which are procarcinogens. Understanding the chemistry of compounds like 4-(hydroxyamino)phenylmethanone provides fundamental insights into the mechanisms of chemical carcinogenesis. The reactivity of the N-hydroxylamine functional group, including its potential to form adducts with biological macromolecules such as DNA, is a central aspect of these investigations.
From the perspective of fundamental chemical sciences, research into hydroxylamine derivatives contributes to the development of new synthetic methodologies. The hydroxylamine moiety can act as a nucleophile or be involved in various rearrangements and redox reactions, making it a versatile functional group in organic synthesis. nih.gov For example, N-benzoyl phenyl hydroxyl amine derivatives have been utilized in the synthesis of chelating resins for the separation of metal ions, demonstrating a practical application of this class of compounds. tandfonline.com Therefore, the study of 4-(hydroxyamino)phenylmethanone not only enhances our understanding of its own chemical properties but also contributes to the broader fields of medicinal chemistry, toxicology, and synthetic organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
